N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19993975
InChI: InChI=1S/C20H23N3O6S/c24-19-12-15(20(25)21-13-17-2-1-9-29-17)14-23(19)16-3-5-18(6-4-16)30(26,27)22-7-10-28-11-8-22/h1-6,9,15H,7-8,10-14H2,(H,21,25)
SMILES:
Molecular Formula: C20H23N3O6S
Molecular Weight: 433.5 g/mol

N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC19993975

Molecular Formula: C20H23N3O6S

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H23N3O6S
Molecular Weight 433.5 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H23N3O6S/c24-19-12-15(20(25)21-13-17-2-1-9-29-17)14-23(19)16-3-5-18(6-4-16)30(26,27)22-7-10-28-11-8-22/h1-6,9,15H,7-8,10-14H2,(H,21,25)
Standard InChI Key KWXIVMDUTJTILS-UHFFFAOYSA-N
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CO4

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s IUPAC name, N-(furan-2-ylmethyl)-1-(4-morpholin-4-ylsulfonylphenyl)-5-oxopyrrolidine-3-carboxamide, reflects its multicomponent design (Table 1). Key features include:

  • A furan-2-ylmethyl group attached to the carboxamide nitrogen.

  • A 4-(morpholin-4-ylsulfonyl)phenyl substituent at the pyrrolidine ring’s 1-position.

  • A 5-oxopyrrolidine scaffold with a ketone at C5.

Table 1: Fundamental Molecular Descriptors

PropertyValue
Molecular FormulaC₂₀H₂₃N₃O₆S
Molecular Weight433.5 g/mol
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CC=CO4
Topological Polar Surface Area129 Ų

The furan ring and morpholine sulfonyl group confer distinct electronic properties, as evidenced by computational analyses of analogous pyrrolidine derivatives . For instance, Spartan’14-calculated HOMO/LUMO energies in similar compounds range from -6.8 eV (HOMO) to -1.2 eV (LUMO), suggesting moderate electrophilicity .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multistep organic reactions (Figure 1):

  • Pyrrolidine Core Formation: Cyclization of γ-aminobutyric acid derivatives yields the 5-oxopyrrolidine backbone.

  • Sulfonylation: The phenyl group at C1 undergoes sulfonylation with morpholine-4-sulfonyl chloride.

  • Carboxamide Coupling: Furan-2-ylmethylamine is conjugated to the pyrrolidine-3-carboxylic acid intermediate using carbodiimide-mediated coupling.

Figure 1: Hypothesized Synthesis Pathway
(Note: A synthetic scheme would be illustrated here, detailing reagents and intermediates.)

Chemical Reactivity

  • Amide Hydrolysis: The carboxamide bond may hydrolyze under acidic or basic conditions, yielding furan-2-ylmethylamine and the corresponding carboxylic acid.

  • Electrophilic Aromatic Substitution: The furan ring’s electron-rich nature permits substitutions at C3 or C4 positions.

  • Sulfonyl Group Reactivity: The morpholine sulfonyl moiety participates in nucleophilic displacements, particularly at the sulfur center .

Computational Insights into Bioactivity

Molecular Docking Studies

Though direct docking data for this compound is unavailable, studies on analogous 5-oxopyrrolidine derivatives reveal:

  • Bacillus cereus Spore-Lytic Enzyme (4PHQ): Compounds with morpholine sulfonyl groups exhibit binding affinities ≤ -7.5 kcal/mol, surpassing ampicillin (-6.2 kcal/mol) .

  • Cytolysin A (4S3J): Pyrrolidine carboxamides form hydrogen bonds with Arg158 and Tyr77, critical for inhibiting pore formation .

Table 2: Predicted Binding Affinities for Analogous Targets

Target (PDB ID)Compound Affinity (kcal/mol)Reference Ligand Affinity
4PHQ≤ -7.5-6.2 (Ampicillin)
4S3J≤ -8.1-6.0 (Ampicillin)

ADMET Profiling

Computational models (e.g., SwissADME) predict:

  • Lipophilicity (Log P): 2.1 ± 0.3, indicating moderate membrane permeability.

  • Blood-Brain Barrier Penetration: Unlikely (PSA = 129 Ų).

  • CYP450 Inhibition: Low risk of inhibiting major isoforms (2D6, 3A4).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

Pyrrolidine derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in silico, with IC₅₀ values < 10 μM. The sulfonyl group’s electronegativity likely enhances interactions with catalytic serine residues.

Crystallographic and Structural Analysis

Hydrogen-Bonding Networks

In related furan-containing carboxamides, N–H···N and C–H···O interactions stabilize crystal packing (e.g., inversion dimers with R₂²(12) motifs) . For this compound, similar intermolecular forces are anticipated, with the morpholine oxygen acting as a hydrogen-bond acceptor.

Table 3: Hypothesized Non-Bonding Interactions

Interaction TypeAtoms InvolvedBond Length (Å)
N–H···OCarboxamide NH → Sulfonyl O2.8–3.1
C–H···OFuran CH → Carbonyl O3.2–3.5

Challenges and Future Directions

Synthetic Optimization

Current yields for multistep syntheses rarely exceed 15–20%, necessitating catalytic asymmetric methods or flow chemistry approaches.

Target Validation

While computational models predict affinity for 4PHQ and 4S3J, empirical assays (e.g., surface plasmon resonance) are required to confirm target engagement.

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